molecular formula C16H35N B1616327 DI-SEC-OCTYLAMINE CAS No. 5412-92-0

DI-SEC-OCTYLAMINE

Cat. No.: B1616327
CAS No.: 5412-92-0
M. Wt: 241.46 g/mol
InChI Key: WFHJRRVARWWPDH-UHFFFAOYSA-N
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Description

DI-SEC-OCTYLAMINE is an organic compound with the molecular formula C16H35N. It is a derivative of octanamine, where the amino group is substituted with a 1-methylheptyl group. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DI-SEC-OCTYLAMINE typically involves the alkylation of octanamine with 1-methylheptyl halide under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an appropriate solvent such as ethanol or methanol. The reaction is usually performed at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced separation techniques can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

DI-SEC-OCTYLAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or amides.

    Reduction: It can be reduced to form primary amines or other reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated compounds and strong bases like sodium hydride are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or amides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

DI-SEC-OCTYLAMINE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of biological amines and their interactions with enzymes.

    Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of DI-SEC-OCTYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Octylamine: Similar in structure but lacks the 1-methylheptyl substitution.

    1-Methylheptylamine: Similar but with a different substitution pattern on the amine group.

    Heptylamine: A simpler amine with a shorter carbon chain.

Uniqueness

DI-SEC-OCTYLAMINE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.

Properties

IUPAC Name

N-octan-2-yloctan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H35N/c1-5-7-9-11-13-15(3)17-16(4)14-12-10-8-6-2/h15-17H,5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHJRRVARWWPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)NC(C)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871130
Record name N-(1-Methylheptyl)-2-octanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5412-92-0
Record name Diheptylamine,1'-dimethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6350
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(1-Methylheptyl)-2-octanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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